
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trimethylcyclopentene ring, and a hexanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentene derivative followed by methoxylation and subsequent chain elongation to introduce the hexanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound shares a similar cyclopentene ring but differs in the functional groups attached to the chain.
(2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Another compound with a similar cyclopentene ring but with a nitrile group instead of a methoxy and hexanone chain.
Uniqueness
5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its methoxy group and hexanone chain provide distinct chemical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
65113-97-5 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
5-methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one |
InChI |
InChI=1S/C15H26O2/c1-6-13(16)10-14(17-5)9-12-8-7-11(2)15(12,3)4/h7,12,14H,6,8-10H2,1-5H3 |
Clave InChI |
YKGKPDPNQFGANY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(CC1CC=C(C1(C)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



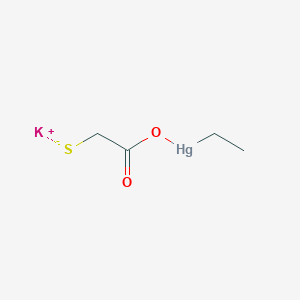
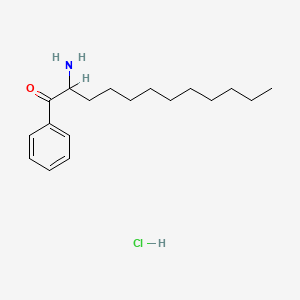
![Bis(2-methylphenyl)[(triethylsilyl)ethynyl]arsane](/img/structure/B14493229.png)

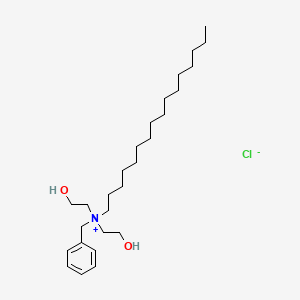
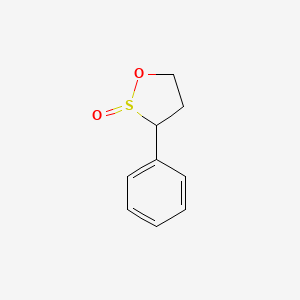
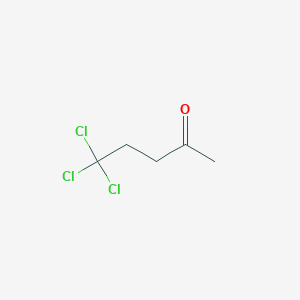
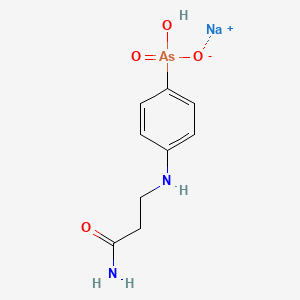
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)


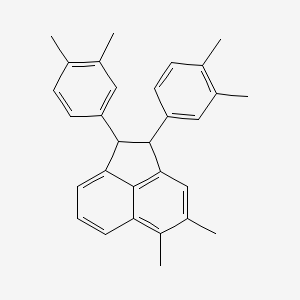
![1-[2-(4-Methylbenzene-1-sulfonyl)ethenyl]pyridin-1-ium chloride](/img/structure/B14493300.png)
